molecular formula C13H24N2O2 B7918695 N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide

Cat. No.: B7918695
M. Wt: 240.34 g/mol
InChI Key: GEECQJQALSBKJK-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide (CAS: 1353952-05-2) is a piperidine-derived acetamide compound characterized by a cyclopropyl group and a hydroxyethyl-substituted piperidine moiety. Its molecular weight is 240.347 g/mol, and its structure includes a polar hydroxyethyl group that enhances solubility in polar solvents .

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(17)15(13-4-5-13)10-12-3-2-6-14(9-12)7-8-16/h12-13,16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEECQJQALSBKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl group. The cyclopropyl group is then added, and finally, the acetamide moiety is introduced. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the piperidine ring or the acetamide moiety.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

This analogue replaces the piperidine ring with a pyrrolidine (5-membered ring), reducing steric hindrance and altering electronic properties. The smaller ring size may decrease metabolic stability compared to the piperidine derivative .

(b) N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

A positional isomer of the target compound, this variant features a methyl group on the piperidine’s 2-position instead of the 3-position. This minor structural change could influence receptor-binding affinity due to spatial orientation differences .

(c) (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide

This compound shares the piperidine-acetamide backbone but includes a hydroxyimino group and an ethyl substituent.

Functional Group Variations in Acetamide Derivatives

Compounds like 2-Cyano-N-cyclohexyl-acetamide (3c) and N-Benzyl-2-cyano-acetamide (3d) () replace the cyclopropyl and hydroxyethyl groups with cyano and aromatic substituents. These modifications reduce hydrogen-bonding capacity but increase lipophilicity, impacting membrane permeability .

Table 2: Structural Impact on Properties

Compound Polarity Solubility Bioactivity Potential
Target Compound Moderate High in polar solvents Underexplored
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide High Moderate CNS applications
N-Benzyl-2-cyano-acetamide (3d) Low Low Antimicrobial screening

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis requires precise control of piperidine functionalization, as seen in intermediates like H1-3, which undergo HCl-mediated deprotection .
  • Analytical Consistency: Structural confirmation via NMR and HRMS is critical for analogues like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, where regioisomerism could lead to mischaracterization .
  • Knowledge Gaps: Limited bioactivity data exist for the target compound compared to its cyano-substituted analogues, which have been screened for antimicrobial properties .

Biological Activity

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide is a synthetic organic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group, a piperidine ring, and an acetamide moiety. The unique positioning of the hydroxyethyl group on the piperidine ring is critical for its biological activity. The structural formula can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions with reagents like diazomethane.
  • Attachment of the Hydroxyethyl Group : Accomplished via nucleophilic substitution reactions.
  • Formation of the Acetamide Moiety : Finalized through acylation reactions using acetic anhydride or acetyl chloride.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring enhances binding affinity to target proteins, potentially modulating various biochemical pathways.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities, including:

  • Neurological Effects : Investigated for potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Calcium Channel Modulation : Similar compounds have shown efficacy as T-type calcium channel blockers, suggesting a pathway for further exploration in cardiovascular and neurological contexts .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Piperidine Derivative 1T-type Calcium Channel Blocker
Piperidine Derivative 2Antibacterial against S. aureus
This compoundPotential Neurological Agent

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